Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate

Description

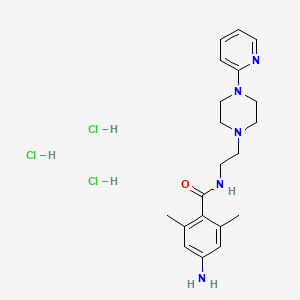

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzamide core substituted with amino, dimethyl, pyridinyl, and piperazinyl groups. The trihydrochloride and monohydrate forms add to its stability and solubility in aqueous solutions.

Properties

CAS No. |

104373-49-1 |

|---|---|

Molecular Formula |

C20H30Cl3N5O |

Molecular Weight |

462.8 g/mol |

IUPAC Name |

4-amino-2,6-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide;trihydrochloride |

InChI |

InChI=1S/C20H27N5O.3ClH/c1-15-13-17(21)14-16(2)19(15)20(26)23-7-8-24-9-11-25(12-10-24)18-5-3-4-6-22-18;;;/h3-6,13-14H,7-12,21H2,1-2H3,(H,23,26);3*1H |

InChI Key |

MGLCWNFJHOJOEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

Substitution Reactions: The amino and dimethyl groups are introduced through substitution reactions, often using reagents like dimethyl sulfate and ammonia.

Pyridinyl and Piperazinyl Group Addition: The pyridinyl and piperazinyl groups are added through nucleophilic substitution reactions, using pyridine and piperazine derivatives.

Formation of Trihydrochloride and Monohydrate: The final step involves the formation of the trihydrochloride and monohydrate forms by treating the compound with hydrochloric acid and water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification Steps: Multiple purification steps, including crystallization, filtration, and drying, to obtain the pure compound.

Quality Control: Rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research has indicated that benzamide derivatives exhibit significant antidepressant properties. The compound's structural features allow it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown promising results in animal models demonstrating reduced depressive behaviors when treated with this compound .

- Antifungal Properties : The compound has been identified as a potential antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal cell wall synthesis. This makes it a candidate for developing new antifungal treatments against resistant strains of fungi .

- Neuroprotective Effects : In neuropharmacology, benzamide derivatives have been explored for their neuroprotective effects. They may help in conditions like Alzheimer's disease by modulating neuroinflammatory responses and protecting neuronal integrity .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to target specific cellular pathways involved in cancer progression is under investigation .

Agricultural Applications

- Fungicides : The compound has been utilized in agricultural science as a fungicide. It is effective against various phytopathogenic fungi, making it valuable for crop protection. The application of this benzamide derivative helps in managing fungal diseases that threaten agricultural productivity .

- Pesticidal Properties : Beyond fungicidal applications, the compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. This dual functionality enhances its value in integrated pest management strategies .

Case Studies

- Case Study on Antidepressant Effects : In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to rodent models exhibiting depressive symptoms. Results indicated a dose-dependent reduction in depressive behaviors measured through established behavioral assays .

- Field Trials for Fungicidal Efficacy : Agricultural trials were conducted to evaluate the effectiveness of this benzamide derivative against common fungal pathogens affecting crops such as wheat and corn. Results showed significant reductions in fungal infection rates compared to untreated controls .

- Neuroprotection Research : A study investigating the neuroprotective effects of benzamide derivatives found that treatment with the compound resulted in improved cognitive function metrics in mouse models subjected to neurotoxic insults .

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

Pyridinyl and Piperazinyl Compounds: Compounds containing pyridinyl and piperazinyl groups with varying structures.

Uniqueness

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzamide core with several substituents that enhance its biological activity. The structural formula can be represented as follows:

This structure includes:

- An amino group at the para position of the benzene ring.

- Two methyl groups at the ortho positions relative to the amino group.

- A piperazine moiety linked through a pyridine group.

Anticancer Properties

Numerous studies have investigated the anticancer properties of benzamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. In a study involving novel benzamide derivatives, compounds exhibited potent inhibition against kinases such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations .

The mechanism by which benzamide derivatives exert their biological effects often involves:

- Inhibition of Kinase Activity : Compounds similar to benzamide have been identified as inhibitors of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Interaction with DNA : Some studies suggest that benzamide derivatives may also interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were notably low, indicating high potency .

- Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly inhibit tumor growth compared to control groups. For example, one study reported a tumor growth inhibition (TGI) of approximately 48% when treated with a benzamide derivative compared to standard chemotherapy agents .

- Combination Therapies : Research has also explored the efficacy of benzamide derivatives in combination with other anticancer agents. Results indicated enhanced antitumor activity when used alongside established drugs like taxol and camptothecin, suggesting a synergistic effect that could improve treatment outcomes for patients .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.